molecular formula C9H17N3O2 B15081812 1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea CAS No. 6969-65-9

1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea

Cat. No.: B15081812
CAS No.: 6969-65-9
M. Wt: 199.25 g/mol
InChI Key: LSTAOXAJFDFKFP-UHFFFAOYSA-N
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Description

1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea is an organic compound that features a morpholine ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea typically involves the reaction of morpholine with an appropriate isocyanate or carbamate. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a secondary amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The morpholine ring and urea moiety play crucial roles in binding to the active sites of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea is unique due to its specific structure, which combines a morpholine ring with a urea moiety

Properties

CAS No.

6969-65-9

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)-3-prop-2-enylurea

InChI

InChI=1S/C9H17N3O2/c1-2-3-10-9(13)11-8-12-4-6-14-7-5-12/h2H,1,3-8H2,(H2,10,11,13)

InChI Key

LSTAOXAJFDFKFP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NCN1CCOCC1

Origin of Product

United States

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